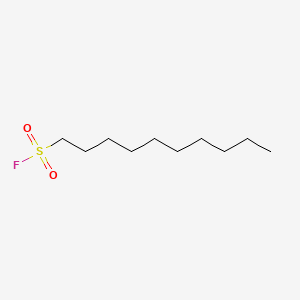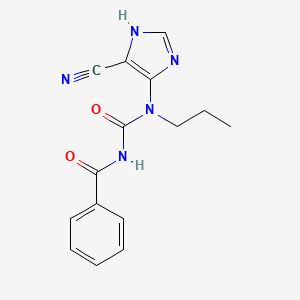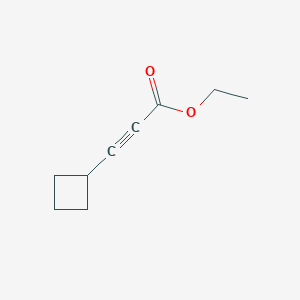
(R)-2-(Perfluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Perfluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a perfluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Perfluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine and perfluorobenzene.
Reaction Conditions: The reaction may involve nucleophilic substitution or other coupling reactions under controlled conditions, such as specific temperatures, solvents, and catalysts.
Purification: The product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis with optimizations for yield, cost, and environmental impact. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency.
化学反应分析
Types of Reactions
®-2-(Perfluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
科学研究应用
Chemistry
Catalysis: ®-2-(Perfluorophenyl)pyrrolidine can be used as a ligand in asymmetric catalysis, enhancing the selectivity and efficiency of catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as enzyme inhibition or receptor modulation.
Medicine
Therapeutics: Research may investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry
Materials Science: The compound may be used in the development of advanced materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of ®-2-(Perfluorophenyl)pyrrolidine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression.
相似化合物的比较
Similar Compounds
(S)-2-(Perfluorophenyl)pyrrolidine: The enantiomer of the compound, with different stereochemistry.
2-(Trifluoromethyl)pyrrolidine: A similar compound with a trifluoromethyl group instead of a perfluorophenyl group.
Uniqueness
®-2-(Perfluorophenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties
属性
分子式 |
C10H8F5N |
|---|---|
分子量 |
237.17 g/mol |
IUPAC 名称 |
(2R)-2-(2,3,4,5,6-pentafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H8F5N/c11-6-5(4-2-1-3-16-4)7(12)9(14)10(15)8(6)13/h4,16H,1-3H2/t4-/m1/s1 |
InChI 键 |
RMFCCLXJEHCVBA-SCSAIBSYSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)F)F)F)F |
规范 SMILES |
C1CC(NC1)C2=C(C(=C(C(=C2F)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(S)-3-Amino-1-benzyl-8-fluoro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12947959.png)

![Ethyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12947965.png)
![1,10-bis[2-chloro-4-(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947969.png)

![(1S,4S)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12947991.png)


